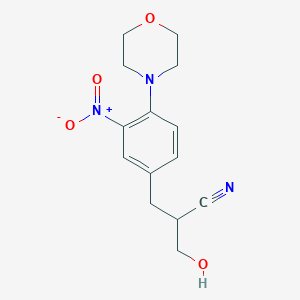
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a nitrobenzyl derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is not fully understood. However, it is believed that 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile exerts its biological effects by interacting with specific cellular targets. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit a range of biochemical and physiological effects. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to induce apoptosis in cancer cells. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antibacterial activity against a range of bacterial strains. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to exhibit anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has several advantages for lab experiments. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is relatively easy to synthesize and has a high yield. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is also stable under a range of conditions, making it suitable for use in various assays. However, 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has some limitations. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is not water-soluble, which can limit its use in certain experiments. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are many potential future directions for the study of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. One potential direction is the development of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile as a photosensitive agent for cancer therapy. Another potential direction is the investigation of the antibacterial properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. Additionally, the mechanism of action of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile could be further elucidated to better understand its biological effects. Finally, the synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile could be optimized to improve its yield and reduce its cost.
Conclusion:
In conclusion, 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, or 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, is a promising chemical compound that has potential applications in various fields. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. The unique properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile make it a promising candidate for further research. The synthesis method of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been optimized to achieve high yield and purity. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has several advantages for lab experiments, but also has some limitations. There are many potential future directions for the study of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, including the development of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile as a photosensitive agent for cancer therapy and the investigation of its antibacterial properties.
Synthesis Methods
The synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-morpholino-3-nitrobenzaldehyde with 3-hydroxypropanenitrile in the presence of a base catalyst. This results in the formation of 3-hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. The synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been optimized to achieve high yield and purity.
Scientific Research Applications
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been investigated for its potential use as a photosensitive agent for cancer therapy. The unique properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile make it a promising candidate for further research.
properties
IUPAC Name |
2-(hydroxymethyl)-3-(4-morpholin-4-yl-3-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-9-12(10-18)7-11-1-2-13(14(8-11)17(19)20)16-3-5-21-6-4-16/h1-2,8,12,18H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPLLLJQVVAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CC(CO)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)

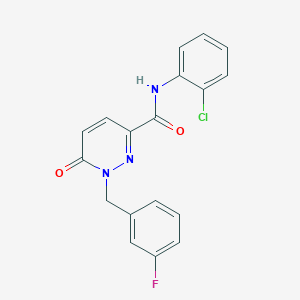
![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)
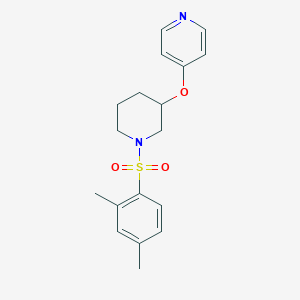
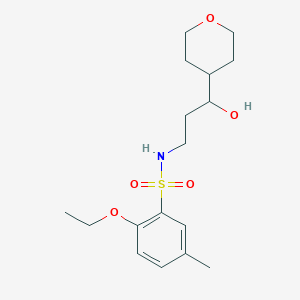
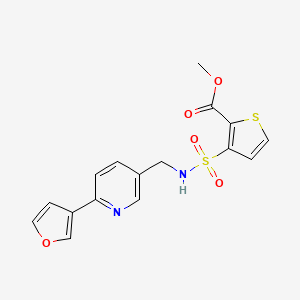
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
